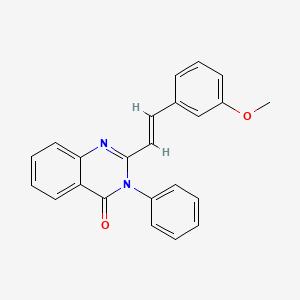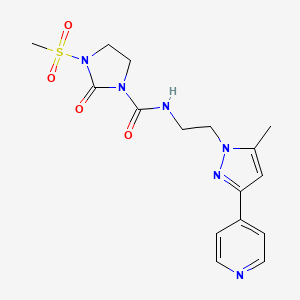![molecular formula C12H17F2NO4 B2684621 (3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1980007-35-9](/img/structure/B2684621.png)
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxylic acid derivative, which includes carboxylic acids themselves, carboxylates (deprotonated carboxylic acids), amides, esters, thioesters, and acyl phosphates . It contains a carbonyl group (C=O), a tert-butoxy group, and a carboxylic acid group (COOH). The spiro[2.4]heptane part of the name suggests it has a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the tert-butoxy group, and the incorporation of the carboxylic acid group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
Infrared and NMR spectroscopy could be used to analyze the molecular structure of this compound . The carboxyl group is associated with two characteristic infrared stretching absorptions which change markedly with hydrogen bonding . The acidic O-H protons of carboxylic acids are highly deshielded due to the electronegativity of oxygen and anisotropy from the C=O carbonyl bond .Chemical Reactions Analysis
Carboxylic acid derivatives can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen-bonded dimers . They are also typically soluble in water and have a sour taste .Scientific Research Applications
Synthesis and Structural Derivation
One key area of research involves the synthesis and structural derivation of this compound, demonstrating its potential as a building block for more complex molecules. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its use for further selective derivations, which could potentially include the compound (M. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009). Similarly, Radchenko et al. (2010) synthesized ornitine and GABA analogues from a related spirocyclic scaffold, underlining the relevance of such compounds in chemistry and drug design (D. Radchenko, O. Grygorenko, I. Komarov, 2010).
Medicinal Chemistry Applications
Another significant application lies in medicinal chemistry, where such compounds are used as intermediates in the synthesis of therapeutic agents. For instance, López et al. (2020) discussed the catalytic and enantioselective preparation of (S)-4-methyleneprolinate, which was transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a precursor for antiviral ledipasvir (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, Hèctor Torralvo, 2020). This highlights the compound's utility in creating drugs with significant clinical impact.
Potential Antibacterial Activity
Research by Odagiri et al. (2013) into novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which could potentially involve derivatives of the discussed compound, exhibited potent antibacterial activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (T. Odagiri, H. Inagaki, Y. Sugimoto, M. Nagamochi, R. Miyauchi, J. Kuroyanagi, T. Kitamura, S. Komoriya, Hisashi Takahashi, 2013). This suggests that derivatives of (3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid could be valuable in developing new antibacterial agents.
Safety And Hazards
properties
IUPAC Name |
(3S,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSWURHJYLTIL-CPCISQLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1C(=O)O)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)
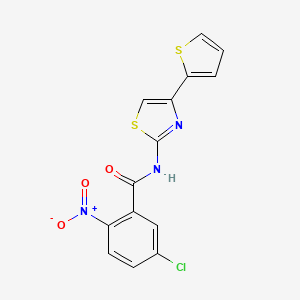
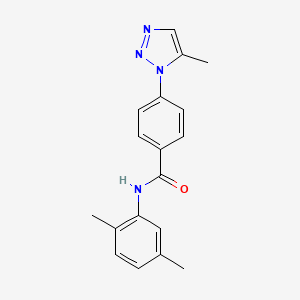
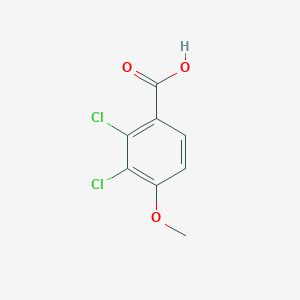
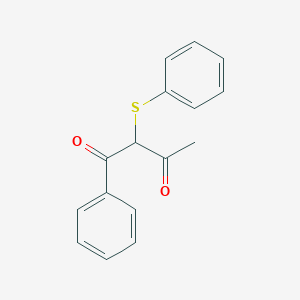
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)
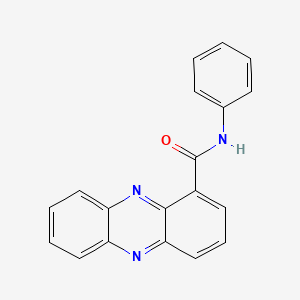
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)
![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)
![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)
